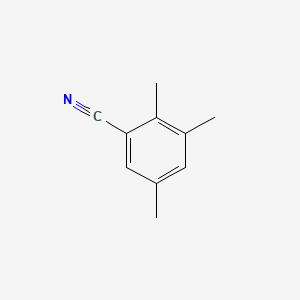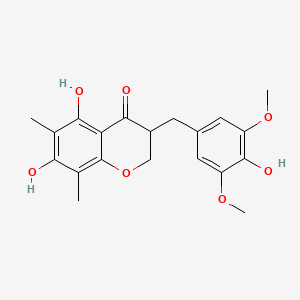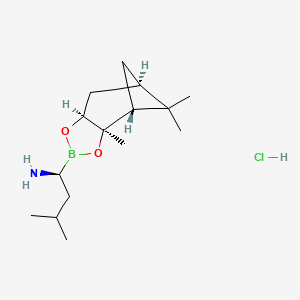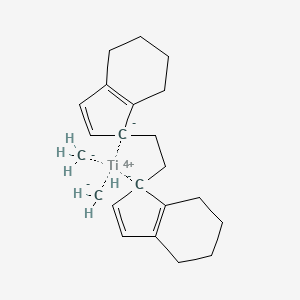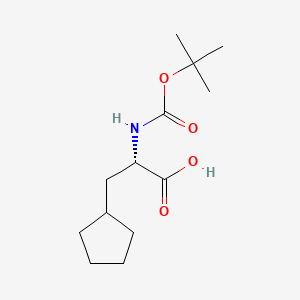
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Descripción general
Descripción
“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc)-protected amino acids . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and proteins .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a Boc-protected amino acid, which can then be used as a building block in peptide synthesis .Molecular Structure Analysis
The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is C9H17NO4, and its molecular weight is 203.24 .Chemical Reactions Analysis
Boc-protected amino acids can be used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acids to form peptides .Physical And Chemical Properties Analysis
“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a solid at 20 degrees Celsius. It has a purity of greater than 98.0% as determined by HPLC. Its specific rotation is between -17.0 to -20.0 degrees (C=1, MeOH) .Aplicaciones Científicas De Investigación
Synthesis of Amino Acids and Peptides : The compound is used in the synthesis of constrained analogs of amino acids, like cyclopropane analogs of phenylalanine, aiding in the study of peptide structure and function (Jiménez et al., 2001).
Pharmacophore Preparation : It has applications in preparing pharmacophores, which are parts of a molecular structure that is responsible for a particular biological or pharmacological interaction (Kubryk & Hansen, 2006).
Catalytic Applications : The compound is used in catalysis, for instance, in the N-tert-butoxycarbonylation of amines, a process important in peptide synthesis (Heydari et al., 2007).
Synthesis of Fluorinated Amino Acids : It's used in the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a method relevant for synthesizing fluorinated amino acids (Amii et al., 2000).
Preparation of Collagen Cross-links : This compound plays a role in the synthesis of key intermediates for the preparation of collagen cross-links, which are essential in understanding and utilizing collagen's properties (Adamczyk et al., 1999).
Synthesis of Biotin Intermediates : It's used in synthesizing key intermediates of natural products like Biotin, which is vital in metabolic processes (Qin et al., 2014).
Solid-Phase Synthesis of Peptides : The compound is used as a handle in solid-phase synthesis of peptides, which is a fundamental technique in peptide synthesis (Gaehde & Matsueda, 1981).
Polymer Synthesis : It is also involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers (Gao et al., 2003).
Preparation of Neuroexcitants : Both enantiomers of neuroexcitant analogs have been synthesized using this compound (Pajouhesh et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of N-Boc-L-Cyclopentylalanine is the enzyme Wip1 (wild-type p54-induced phosphatase) . This enzyme plays a crucial role in cellular processes such as cell cycle regulation and DNA damage response.
Mode of Action
N-Boc-L-Cyclopentylalanine acts as an allosteric inhibitor of Wip1 . It binds to a site on the enzyme distinct from the active site, leading to a conformational change that reduces the enzyme’s activity. This interaction results in the inhibition of Wip1’s phosphatase activity, thereby modulating the cellular processes in which Wip1 is involved .
Pharmacokinetics
Some general properties can be inferred from its structure and known properties of similar compounds . The compound is likely to have high gastrointestinal absorption and is predicted to be blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.2, suggesting it may have reasonable oral bioavailability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654055 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
143415-31-0 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



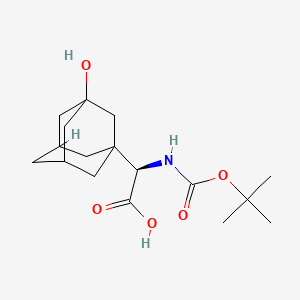

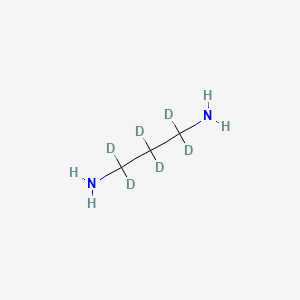
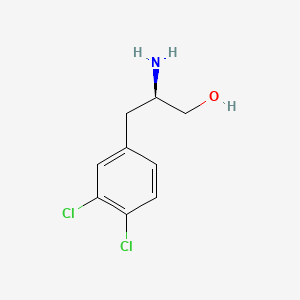
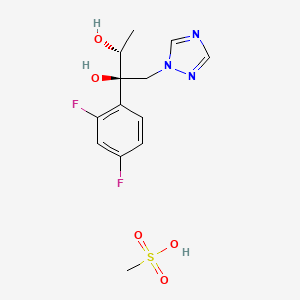


![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

